Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a 4-amino-1,2,3-triazole substituent. The tert-butyl carbamate group at the 1-position enhances steric protection and modulates solubility, while the triazole ring offers hydrogen-bonding capabilities due to its amino group.
Properties
Molecular Formula |
C12H21N5O2 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminotriazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-9(5-7-16)17-14-8-10(13)15-17/h8-9H,4-7H2,1-3H3,(H2,13,15) |
InChI Key |
RCWSPNYQKZBCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives, the piperidine ring is functionalized to introduce the necessary substituents.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst.
Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the piperidine ring, depending on the reagents used.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit properties such as antimicrobial or anticancer activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Implications
The following analogs highlight how substituent variations influence physicochemical and biological properties:
tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
- Substituent : 3-chloro-2-nitrobenzodiazol group.
- Synthesized via nucleophilic aromatic substitution (General Procedure A) using 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate .
- Application : Investigated as an inhibitor of 8-oxo-guanine DNA glycosylase, suggesting utility in oxidative stress-related diseases .
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate
- Substituent : 4-bromobenzyloxy group.
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Substituent : 4-iodo-pyrazole.
- Key Features :
tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Data Table: Structural and Functional Comparison
Crystallographic and Analytical Techniques
Structural characterization of analogs often employs:
- SHELX Software : Widely used for small-molecule refinement and crystallographic data processing .
- ORTEP-3 : Utilized for thermal ellipsoid plot generation, aiding in 3D structural visualization .
- WinGX Suite : Integrates tools for crystallographic data analysis, relevant for halogenated derivatives .
Biological Activity
Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a reaction involving tert-butyl piperidine-1-carboxylate and 4-amino-2H-1,2,3-triazole. The process typically employs methods such as refluxing with appropriate solvents and purification techniques to yield the desired product in good purity and yield.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 252.33 g/mol
- CAS Number : Specific CAS number not provided in the sources.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The presence of the triazole ring is significant for enhancing biological activity against various cancer cell lines. For instance, compounds containing triazole structures have demonstrated notable antiproliferative effects in vitro against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells, with IC50 values indicating effective cytotoxicity .
The mechanism of action for triazole-containing compounds often involves interference with cellular processes such as apoptosis and cell cycle regulation. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins . The interaction with specific protein targets has been elucidated through molecular dynamics simulations, revealing hydrophobic contacts and hydrogen bonding as key interactions .
Study 1: Antiproliferative Activity
In a study assessing various triazole derivatives, the compound exhibited significant antiproliferative activity across multiple cancer cell lines. The study reported an IC50 of approximately 9.6 µM in HMEC-1 endothelial cells, showcasing its potential for targeting both cancerous and endothelial cells .
Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that modifications on the piperidine ring and the triazole moiety significantly influenced biological activity. For example, substituents on the triazole ring enhanced the compound's ability to inhibit tumor growth in vitro . This highlights the importance of molecular design in developing effective anticancer agents.
Data Table: Biological Activity Overview
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 12.5 | Induction of apoptosis |
| Antiproliferative | CEM | 15.0 | Cell cycle arrest |
| Endothelial Cell Toxicity | HMEC-1 | 9.6 | Modulation of Bcl-2 proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
